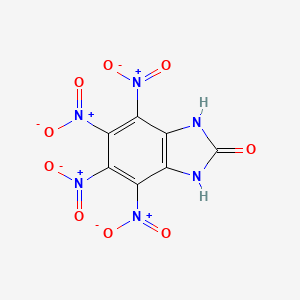![molecular formula C14H13Cl2NS B11094375 5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B11094375.png)
5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DICHLOROPHENYL [2-(6-METHYL-3-PYRIDYL)ETHYL] SULFIDE is an organic compound that features a dichlorophenyl group and a pyridyl group connected via an ethyl sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLOROPHENYL [2-(6-METHYL-3-PYRIDYL)ETHYL] SULFIDE typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 3 and 4 positions.
Formation of the Pyridyl Intermediate: The pyridyl group is synthesized by introducing a methyl group at the 6 position of the pyridine ring.
Coupling Reaction: The final step involves coupling the dichlorophenyl and pyridyl intermediates via an ethyl sulfide linkage. This can be achieved using various coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLOROPHENYL [2-(6-METHYL-3-PYRIDYL)ETHYL] SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced sulf
Properties
Molecular Formula |
C14H13Cl2NS |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
5-[2-(3,4-dichlorophenyl)sulfanylethyl]-2-methylpyridine |
InChI |
InChI=1S/C14H13Cl2NS/c1-10-2-3-11(9-17-10)6-7-18-12-4-5-13(15)14(16)8-12/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
PPXRWUYGZGTKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CCSC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1a,7-Diphenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11094292.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11094297.png)
![N',N''-{Sulfanediylbis[5,2-furandiyl(E)methylylidene]}bis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide]](/img/structure/B11094299.png)
![4-(decyloxy)-N-(2-{[4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)benzyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11094304.png)
![Methyl[bis(4-methylphenyl)]phosphane oxide](/img/structure/B11094330.png)
![N-(4-{[(E)-(3-methoxyphenyl)methylidene]amino}phenyl)-3-methylbutanamide](/img/structure/B11094332.png)

![11-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094350.png)
![5-(5-{(E)-[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11094359.png)

![2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11094368.png)
![2,4-dichloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11094383.png)
![N,N-dimethyl-2-(3-methylbutoxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11094390.png)
![N-(4-chlorophenyl)-6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11094391.png)
